molecular formula C10H16N2O3 B2924136 N-Cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide CAS No. 1790403-01-8

N-Cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide

Cat. No.: B2924136
CAS No.: 1790403-01-8
M. Wt: 212.249
InChI Key: ODMHHGLUUKILMY-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide is a chemical compound with the molecular formula C10H16N2O3 and a molecular weight of 212.2456 . This compound features a cyclopentyl group attached to an oxazolidinone ring, which is further connected to an acetamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide typically involves the reaction of cyclopentylamine with glycidyl acetate, followed by cyclization to form the oxazolidinone ring . The reaction conditions often include the use of catalysts and protective agents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the oxazolidinone ring to form different derivatives.

    Substitution: This reaction can replace one functional group with another, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-Cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of protein synthesis, enzyme activity, or signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c13-9(11-8-3-1-2-4-8)7-12-5-6-15-10(12)14/h8H,1-7H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMHHGLUUKILMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCOC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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